3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one
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Overview
Description
3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties. It is composed of a dimethylamino group attached to a phenyl ring, which is further connected to a phenothiazine moiety through a prop-2-en-1-one linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 10H-phenothiazine-10-ylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-yl}ethanone
- 1-(dimethylamino)-3-(10-phenothiazinyl)-2-propanol
Uniqueness
Compared to similar compounds, 3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-yl)prop-2-en-1-one is unique due to its specific structural features and the presence of both dimethylamino and phenothiazine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
62829-73-6 |
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Molecular Formula |
C23H20N2OS |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-phenothiazin-10-ylprop-2-en-1-one |
InChI |
InChI=1S/C23H20N2OS/c1-24(2)18-14-11-17(12-15-18)13-16-23(26)25-19-7-3-5-9-21(19)27-22-10-6-4-8-20(22)25/h3-16H,1-2H3 |
InChI Key |
NBRKTHQPSVSKHH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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